molecular formula C15H21N3O B2593237 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide CAS No. 1223725-01-6

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide

Cat. No.: B2593237
CAS No.: 1223725-01-6
M. Wt: 259.353
InChI Key: BDCWXJATZQLEHQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide is an organic compound that belongs to the class of amides This compound features a cyano group, a dimethylpropyl group, and a methylphenylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide typically involves the following steps:

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Dimethylpropyl Group: This step may involve the alkylation of a precursor molecule using a dimethylpropyl halide under basic conditions.

    Formation of the Amide Bond: The final step involves the coupling of the amine group with an acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the amide or cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and amide groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[(4-chlorophenyl)amino]acetamide: Similar structure with a chlorine atom instead of a methyl group.

    N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)amino]acetamide: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as differences in how the compound interacts with biological targets.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(2)15(4,10-16)18-14(19)9-17-13-7-5-12(3)6-8-13/h5-8,11,17H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCWXJATZQLEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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